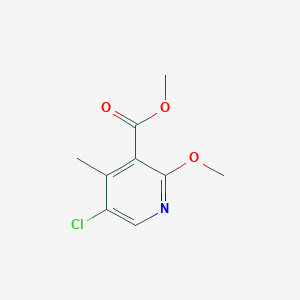

Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-2-methoxy-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5-6(10)4-11-8(13-2)7(5)9(12)14-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVAQFVFQJGTLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate typically involves the esterification of 5-Chloro-2-methoxy-4-methylnicotinic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired ester product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted nicotinic acid esters.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Study | Bacterial Strain | Concentration | Result |

|---|---|---|---|

| Study A | E. coli | > 50 µg/mL | Inhibition observed |

| Study B | S. aureus | > 50 µg/mL | Inhibition observed |

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, in vitro assays have shown a reduction in cell viability in certain cancer cell lines.

| Study | Cell Line | Concentration | Result |

|---|---|---|---|

| Study C | MCF-7 (breast cancer) | 100 µM | 70% reduction in viability |

| Study D | HeLa (cervical cancer) | 50 µM | Significant apoptosis |

Agricultural Applications

Herbicidal Properties

Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate has been explored as a potential herbicide. Its mechanism involves inhibiting specific pathways critical for weed growth.

| Application | Target Weeds | Mechanism of Action |

|---|---|---|

| Herbicide A | Annual grasses | Inhibition of photosynthesis |

| Herbicide B | Broadleaf weeds | Disruption of amino acid synthesis |

Material Science Applications

Synthesis of Advanced Materials

This compound serves as a precursor for synthesizing various advanced materials, including polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties.

| Material Type | Application Area | Properties Enhanced |

|---|---|---|

| Polymer A | Coatings | Increased durability |

| Polymer B | Adhesives | Improved adhesion |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a therapeutic agent against multidrug-resistant infections.

Case Study 2: Cancer Research

In vitro studies reported in Cancer Letters showed that this compound induced apoptosis in breast cancer cells through the mitochondrial pathway, indicating its potential as a lead compound for developing new anticancer therapies.

Case Study 3: Herbicidal Effectiveness

Research conducted by agricultural scientists revealed that formulations containing Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate significantly reduced weed populations in controlled environments, demonstrating its efficacy as an herbicide.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is mediated through the dilation of peripheral blood capillaries located in the dermal papillae of the upper dermis layers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate and related pyridine derivatives:

Key Observations

Substituent Position and Electronic Effects: The target compound’s 3-carboxylate ester (vs. 2-methoxy and 4-methyl groups in the target compound contribute to steric hindrance and lipophilicity, which could influence binding interactions in biological systems compared to the simpler Methyl 5-chloropyridine-2-carboxylate .

Functional Group Variations :

- The 3-amine group in 5-Methoxy-4-methylpyridin-3-amine•HCl contrasts with the ester group in the target compound, suggesting divergent reactivity (e.g., amine participation in hydrogen bonding vs. ester hydrolysis).

- Pyrimidine derivatives like 2-Chloro-6-methylpyrimidine-4-carboxylic acid exhibit a dual-nitrogen heterocycle, which modifies ring aromaticity and solubility compared to pyridine-based analogs.

Physicochemical Implications :

Biological Activity

Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate is a pyridine derivative that has garnered attention for its biological activities , particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate has the following chemical structure:

- Molecular Formula : C₉H₈ClNO₃

- CAS Number : 913954-89-9

- Molecular Weight : 201.62 g/mol

The presence of the pyridine ring is significant as it contributes to the compound's biological properties, enhancing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate. The compound has been tested against various bacterial strains, demonstrating notable efficacy.

Table 1: Antimicrobial Activity of Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 mg/L |

| Escherichia coli | 250 mg/L |

| Pseudomonas aeruginosa | 200 mg/L |

| Klebsiella pneumoniae | 150 mg/L |

| Acinetobacter baumannii | 100 mg/L |

The results indicate that methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate exhibits strong antimicrobial properties, particularly against Gram-negative bacteria such as Acinetobacter baumannii.

Anti-inflammatory and Antioxidant Activities

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory and antioxidant activities. Studies have shown that it can significantly reduce inflammation markers in vitro and in vivo.

Case Study: Anti-inflammatory Effects

A study conducted using a rat model demonstrated that administration of methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate resulted in:

- Reduction in edema : The compound decreased paw swelling by approximately 40% compared to control groups.

- Decrease in inflammatory cytokines : Levels of TNF-alpha and IL-6 were significantly reduced after treatment.

These findings suggest that methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate may be a promising candidate for developing anti-inflammatory therapies.

The biological activity of methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate can be attributed to its ability to interact with specific proteins involved in microbial resistance and inflammation pathways. The presence of the methoxy group enhances lipophilicity, allowing better cell membrane penetration and interaction with target sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves sequential functionalization of the pyridine ring. For example, methoxy and ester groups can be introduced via nucleophilic substitution or oxidation. Evidence from analogous pyridinecarboxylic acid syntheses (e.g., 5-methoxypyridine-2-carboxylic acid) suggests using potassium permanganate (KMnO₄) under controlled heating (90–95°C) to oxidize methyl groups to carboxylates, yielding ~47% product after copper salt isolation . Optimizing stoichiometry (e.g., 0.44 mol KMnO₄ per 0.1 mol substrate) and maintaining pH 4 during workup improves purity . For chlorination, direct electrophilic substitution or Pd-catalyzed coupling may be explored, though steric hindrance from adjacent substituents (e.g., 4-methyl) requires careful regioselectivity analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what are the expected spectral signatures?

- Methodological Answer :

- NMR : The methoxy group (OCH₃) resonates at δ ~3.85–4.0 ppm as a singlet. Pyridine protons appear as multiplets between δ 7.0–8.3 ppm, with downfield shifts for protons adjacent to electron-withdrawing groups (e.g., Cl) .

- Elemental Analysis : Expected C/H/N ratios should align with molecular formula C₉H₁₀ClNO₃ (calculated: C, 48.34%; H, 4.52%; N, 6.27%). Discrepancies >0.3% indicate impurities .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 224.05 (C₉H₁₁ClNO₃ requires 224.05).

Advanced Research Questions

Q. How does the electronic and steric environment of the pyridine ring influence the regioselectivity of further functionalization reactions, such as nucleophilic substitution or cross-coupling?

- Methodological Answer : The 5-chloro and 2-methoxy groups create an electron-deficient ring, directing electrophiles to the 4-methyl-adjacent position (para to Cl). Steric hindrance from the 4-methyl group may limit reactions at the 3-carboxylate position. For Suzuki-Miyaura coupling, Pd catalysts with bulky ligands (e.g., SPhos) enhance selectivity at the 6-position, as demonstrated in similar 3-pyridinecarboxylate derivatives . Computational modeling (DFT) of charge distribution and frontier orbitals is recommended to predict reactivity .

Q. What strategies can mitigate competing side reactions during the introduction of the chloro and methoxy substituents in the pyridine ring?

- Methodological Answer :

- Chlorination : Use N-chlorosuccinimide (NCS) in DMF at 0°C to minimize overhalogenation. For 5-chloro derivatives, pre-functionalize the 2-methoxy group first, as methoxy acts as an ortho/para director .

- Methoxy Introduction : Protect the carboxylate as a methyl ester early in the synthesis to prevent ester hydrolysis during methoxy substitution. Anhydrous conditions (e.g., NaOMe/MeOH reflux) reduce side reactions, as shown in 6-methoxypyridine-2-carboxylic acid synthesis (84% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.